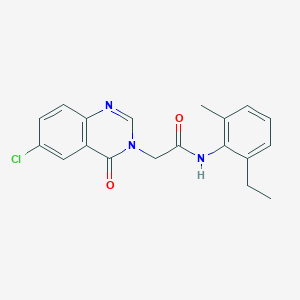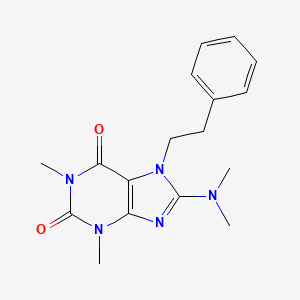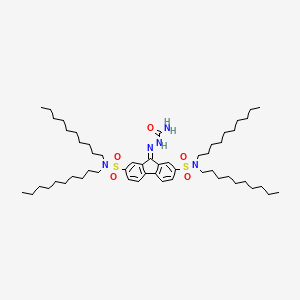![molecular formula C20H24N4O3 B11970843 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11970843.png)
2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a dihydroxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with benzyl chloride.
Condensation with 3,4-Dihydroxybenzaldehyde: The final step involves the condensation of the benzyl-substituted piperazine with 3,4-dihydroxybenzaldehyde in the presence of an acid catalyst to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl moiety can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The dihydroxyphenyl moiety can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
- **2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
- **2-(4-benzyl-1-piperazinyl)-1-(4-bromophenyl)ethanol
Uniqueness
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of the dihydroxyphenyl moiety, which imparts specific redox properties and potential biological activities not found in similar compounds.
Propriétés
Formule moléculaire |
C20H24N4O3 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H24N4O3/c25-18-7-6-17(12-19(18)26)13-21-22-20(27)15-24-10-8-23(9-11-24)14-16-4-2-1-3-5-16/h1-7,12-13,25-26H,8-11,14-15H2,(H,22,27)/b21-13+ |
Clé InChI |
STRYWVPTFUQHON-FYJGNVAPSA-N |
SMILES isomérique |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=C(C=C3)O)O |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B11970781.png)
![ethyl 2-[(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11970786.png)

![N-(4-methoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11970810.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11970812.png)
![6-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11970814.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11970816.png)
![(NE)-N-[3-[3-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methylbutan-2-ylidene]hydroxylamine](/img/structure/B11970818.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11970820.png)

![4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11970831.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11970837.png)
